Hexa-2,4-dienal is a polyunsaturated aliphatic aldehyde characterized by an extended α,β,γ,δ-conjugated system. Commercially available predominantly as the trans,trans isomer, it serves as a highly versatile electrophile and diene precursor in organic synthesis, polymer cross-linking, and flavor formulation [1]. Its dual functionality—combining a reactive carbonyl group with a conjugated diene—makes it a critical building block for constructing functionalized cyclohexenes via Diels-Alder cycloadditions and synthesizing complex chiral cycloadducts . For industrial buyers, its relatively high boiling point (174 °C) and distinct reactivity profile make it a preferred intermediate over simpler, highly volatile unsaturated aldehydes when extended conjugation, specific stereochemical control, or enhanced process safety is required [1].
Substituting hexa-2,4-dienal with shorter-chain unsaturated aldehydes (like crotonaldehyde) or saturated analogs (like hexanal) fundamentally alters both process chemistry and end-product performance. Crotonaldehyde lacks the γ,δ-double bond, rendering it incapable of acting as a diene in Diels-Alder reactions, which completely shuts down pathways to substituted cyclic scaffolds [1]. Furthermore, saturated aldehydes like hexanal lack the electrophilic α,β-unsaturation necessary for Michael additions or condensation reactions. In handling and manufacturing, the extended conjugation of hexa-2,4-dienal provides a stabilizing effect against certain nucleophilic attacks while significantly reducing vapor pressure and flammability compared to lower molecular weight analogs, making generic substitution practically impossible for targeted cycloadditions and safe high-temperature processing [2].
Hexa-2,4-dienal possesses a conjugated diene system that allows it to participate directly as a diene in Diels-Alder reactions, a pathway unavailable to shorter-chain analogs [1]. While crotonaldehyde contains only a single alkene and functions strictly as a dienophile, hexa-2,4-dienal readily reacts with various dienophiles (or undergoes reductive alkylation to form trienes that subsequently cyclize) to yield functionalized cyclic products.
| Evidence Dimension | Cycloaddition role |
| Target Compound Data | Acts as a reactive diene for [4+2] cycloadditions due to the γ,δ-double bond. |
| Comparator Or Baseline | Crotonaldehyde (restricted to dienophile reactivity). |
| Quantified Difference | Enables multi-ring scaffold formation vs. single-bond addition. |
| Conditions | Standard Diels-Alder thermal or catalytic conditions. |
Procurement for complex pharmaceutical or agrochemical scaffold synthesis requires the dual-alkene system of hexa-2,4-dienal to construct cyclic intermediates.
The extended carbon chain and conjugation of hexa-2,4-dienal provide a significantly safer thermal handling profile compared to its shorter-chain counterpart, crotonaldehyde. Hexa-2,4-dienal exhibits a boiling point of 174 °C and a flash point of 54.4 °C [1]. In stark contrast, crotonaldehyde boils at 104 °C and has a highly hazardous flash point of 13 °C.
| Evidence Dimension | Boiling point and Flash point |
| Target Compound Data | BP: 174 °C; Flash Point: 54.4 °C |
| Comparator Or Baseline | Crotonaldehyde (BP: 104 °C; Flash Point: 13 °C) |
| Quantified Difference | +70 °C higher boiling point and +41.4 °C higher flash point. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
The higher flash point and lower volatility of hexa-2,4-dienal drastically reduce evaporative losses and fire risks during large-scale synthetic operations.
The presence of a second conjugated double bond in hexa-2,4-dienal alters its reactivity toward nucleophilic addition compared to simpler α,β-unsaturated carbonyls. Kinetic studies evaluating reactions with free chlorine (OCl-) demonstrate that hexa-2,4-dienal exhibits much lower apparent second-order rate constants than acrolein or crotonaldehyde [1]. The extended conjugation delocalizes the electron deficiency, making the α-carbon less susceptible to rapid, uncontrolled nucleophilic attack.
| Evidence Dimension | Apparent second-order rate constant for nucleophilic attack (OCl-) |
| Target Compound Data | Lower reactivity/rate constant for nucleophilic addition. |
| Comparator Or Baseline | Crotonaldehyde and Acrolein (rapid nucleophilic addition). |
| Quantified Difference | Significantly reduced degradation rate in the presence of strong aqueous oxidants/nucleophiles. |
| Conditions | Aqueous environment, pH-controlled oxidative degradation assays. |
This modulated reactivity allows hexa-2,4-dienal to survive multi-step synthetic sequences or aqueous workups where simpler unsaturated aldehydes would rapidly degrade.
In flavor and fragrance procurement, hexa-2,4-dienal is highly valued for its intense sweet, green, and citrusy profile, driven by its ultra-low detection threshold. The compound has an estimated odor threshold of 0.0018 mg/m³ (approx. 10-60 ppb in water) [1]. Saturated analogs like hexanal, while providing green notes, lack the specific polyunsaturated melon/citrus nuances and often require different dosing strategies to achieve comparable organoleptic impact.
| Evidence Dimension | Odor detection threshold |
| Target Compound Data | 0.0018 mg/m³ (10-60 ppb) |
| Comparator Or Baseline | Saturated aliphatic aldehydes (e.g., hexanal) |
| Quantified Difference | Distinct polyunsaturated aromatic profile at parts-per-billion concentrations. |
| Conditions | Standard aqueous detection threshold assays. |
Formulators can achieve complex, premium flavor profiles at extremely low concentrations, optimizing raw material costs and reducing solvent load.
Leveraging its extended diene system, hexa-2,4-dienal is the right choice for Diels-Alder reactions to synthesize complex, functionalized cyclohexene derivatives used in drug discovery, where single-alkene analogs like crotonaldehyde would fail to react as dienes .
Due to its elevated boiling point (174 °C) and dual double bonds, it serves as an effective cross-linking agent or comonomer in polymer manufacturing where highly volatile agents like crotonaldehyde would evaporate prematurely, ensuring consistent material properties [1].
Utilized in the food and cosmetics industries to impart sweet, green, and citrusy notes at ultra-low parts-per-billion thresholds, maximizing formulation efficiency and providing organoleptic nuances unattainable with saturated aldehydes like hexanal [1].
Acts as a direct, stable intermediate in the industrial production of sorbic acid and polymethine dyes, benefiting from its specific α,β,γ,δ-unsaturated structure and resistance to rapid, uncontrolled nucleophilic degradation during multi-step processing .
Flammable;Acute Toxic;Irritant